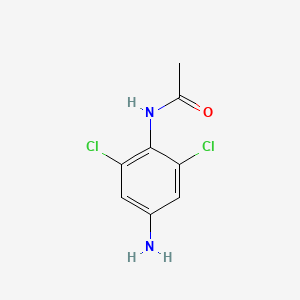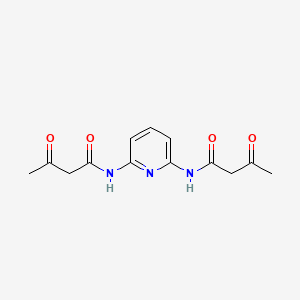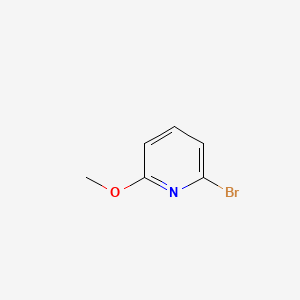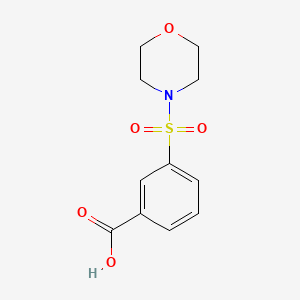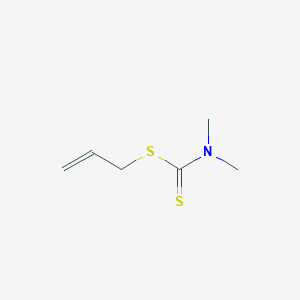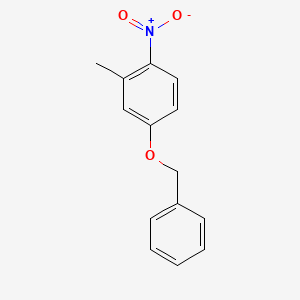
1-Cyclopropylbutan-1-one
Overview
Description
1-Cyclopropylbutan-1-one, also known as 1-CPB, is a cyclic organic compound that is used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. 1-CPB is mainly used as a reagent in organic synthesis and as a starting material in the production of pharmaceuticals, dyes, and other organic compounds. Additionally, 1-CPB has been studied for its potential uses in biochemistry and medicine.
Scientific Research Applications
Synthesis and Structure Elucidation
1-Cyclopropylbutan-1-one has been involved in the synthesis and structural analysis of various organic compounds. For instance, a cyclopropane-containing sesquiterpenoid, phellilane L, was isolated from the medicinal mushroom Phellinus linteus. The synthesis involved a highly stereoselective one-pot synthesis strategy, which is significant for the construction of key intermediates like cyclopropane-γ-lactone (Ota et al., 2017).
Catalytic and Chemical Reactions
This compound plays a role in various catalytic and chemical reactions. For example, in a study on catalytic reductions with nickel(I) salen, this compound derivatives were used to explore the formation of different organic compounds through catalytic processes (Dahm & Peters, 1996).
Ethylene Inhibition in Fruits and Vegetables
This compound derivatives, like 1-methylcyclopropene, are significant in the context of ethylene inhibition in fruits and vegetables. This inhibition has been widely studied for its effects on ripening and senescence, offering insights into how to maintain product quality post-harvest (Watkins, 2006).
Plant Growth Regulation
Research has also explored this compound's derivatives in the context of plant growth regulation. For instance, 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was synthesized and studied for its potential impact on plant growth (Morimoto et al., 2002).
Conformational Analysis in Biological Compounds
Cyclopropane rings, such as in this compound, are utilized in conformational analysis of biologically active compounds. This helps in understanding and improving activity by restricting compound conformation, as demonstrated in studies involving histamine analogues (Kazuta et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopropylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZDDAHAABBWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294808 | |
| Record name | 1-cyclopropylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-46-0 | |
| Record name | 6705-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


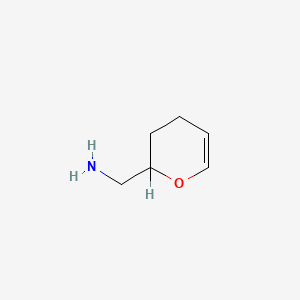
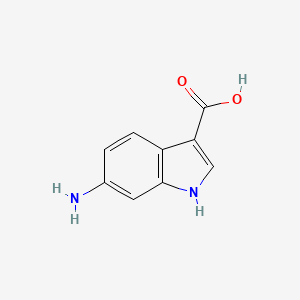
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)


![4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1266865.png)

